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molecular formula C16H15NO B061303 1-Phenylmethyl-1h-indole-2-methanol CAS No. 187264-03-5

1-Phenylmethyl-1h-indole-2-methanol

Cat. No. B061303
M. Wt: 237.3 g/mol
InChI Key: NHGSXDYXHCJWET-UHFFFAOYSA-N
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Patent
US07342039B2

Procedure details

This compound was produced by modifications of the methods used by Murakami, et. al. (Tetrahedron, 1997, 53, 1593-1606) starting with (1-benzyl-1H-indol-2-yl)-methanol (1.13 g, 4.76 mmol) and manganese dioxide (5.6 g). The crude material was purified by flash chromatography through silica gel using diethyl ether/hexanes (0/100 gradient to 10/90) to give 1-benzyl-1H-indole-2-carbaldehyde (0.47 g, 42%) as an off-white solid. 1H NMR (400 MHz, CDCl3); δ 79.90 (s, 1H), 7.76 (d, 1H), 7.37 (s, 2H), 7.33 (s, 1H), 7.25-7.16 (m, 4H), 7.08 (d, 2H), 5.83 (s, 2H).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]1[CH2:17][OH:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4]>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]1[CH:17]=[O:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC2=CC=CC=C12)CO
Step Two
Name
Quantity
5.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was produced by modifications of the methods
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography through silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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